(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine
Description
(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine (CAS: 1213896-54-8) is a chiral amine featuring a cyclopropyl group and a substituted phenyl ring with bromo (5-position) and fluoro (2-position) substituents. Its molecular formula is C₁₀H₁₁BrFN, with a molar mass of 244.1 g/mol . The compound is typically stored at room temperature and is available as a hydrochloride salt to enhance solubility .
Properties
IUPAC Name |
(R)-(5-bromo-2-fluorophenyl)-cyclopropylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFQLBOMQVKLIJ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Br)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=C(C=CC(=C2)Br)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzaldehyde and cyclopropylamine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 5-bromo-2-fluorobenzaldehyde with cyclopropylamine under mild acidic conditions.
Industrial Production Methods
Industrial production methods for ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylcyclopropylmethanamine Derivatives
The following table highlights key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: Halogens (Br, F): Bromine and fluorine enhance halogen bonding and metabolic stability. The 5-Br/2-F substitution in the target compound balances steric and electronic effects . Trifluoromethyl (CF₃): Increases lipophilicity and binding affinity but may reduce metabolic stability due to stronger electron-withdrawing effects .
Ring Systems: Phenyl vs. Pyridinyl: Pyridine analogs (e.g., ) introduce nitrogen, enabling hydrogen bonding and altering solubility .
Enantiomeric Specificity :
Pharmacological and Physicochemical Properties
Solubility and Stability:
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.
- The ketone derivative () lacks the amine group, reducing basicity and altering reactivity .
Serotonin Receptor Affinity (Inference from ):
- Analogs with methoxy and fluoro substituents (e.g., compounds 35–37 in ) show selective binding to 5-HT2C receptors. The target compound’s bromo/fluoro substitution may similarly influence serotonin receptor selectivity .
Biological Activity
(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, including the bromine and fluorine substituents on the phenyl ring and the cyclopropyl group, suggest unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. The precise molecular targets and pathways involved are still under investigation, but preliminary studies indicate that it may influence various signaling pathways relevant to therapeutic applications.
Potential Targets
- Receptors : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound can significantly reduce cell viability in certain cancer cell lines, indicating potential as an anticancer agent.
- Animal Models : Preliminary animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
